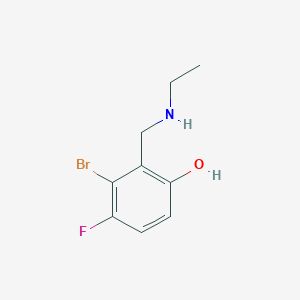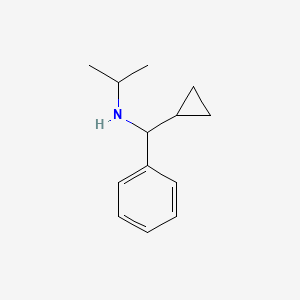
2,3-Dimethylfluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethylfluorene is an organic compound with the molecular formula C15H14. It is a derivative of fluorene, where two methyl groups are substituted at the 2nd and 3rd positions of the fluorene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,3-Dimethylfluorene can be synthesized through several methods. One common method involves the methylation of fluorene using methylating agents such as dimethyl carbonate under alkaline conditions. The reaction typically occurs in an organic solvent system within a specific temperature range .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar methylation processes but on a larger scale. The use of environmentally friendly methylating agents like dimethyl carbonate is preferred to avoid the use of toxic reagents such as methyl iodide or methyl bromide .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethylfluorene undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into fluorenone derivatives.
Reduction: Reduction reactions can yield hydrofluorene derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the fluorene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated fluorenes.
Applications De Recherche Scientifique
2,3-Dimethylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism by which 2,3-Dimethylfluorene exerts its effects depends on the specific application. In electronic materials, its unique structure allows for efficient charge transport and light emission. In biological systems, its derivatives may interact with specific molecular targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
2,3-Dimethylfluorene can be compared with other similar compounds such as:
Fluorene: The parent compound without methyl substitutions.
Dibenzothiophene: A sulfur-containing analog.
Dibenzofuran: An oxygen-containing analog.
Uniqueness
This compound is unique due to the presence of methyl groups at the 2nd and 3rd positions, which can influence its chemical reactivity and physical properties .
List of Similar Compounds
- Fluorene
- Dibenzothiophene
- Dibenzofuran
Propriétés
Numéro CAS |
4612-63-9 |
|---|---|
Formule moléculaire |
C15H14 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
2,3-dimethyl-9H-fluorene |
InChI |
InChI=1S/C15H14/c1-10-7-13-9-12-5-3-4-6-14(12)15(13)8-11(10)2/h3-8H,9H2,1-2H3 |
Clé InChI |
WZKBKKCKPZMGHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)C3=CC=CC=C3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![L-Tyrosine, N-[(2,4-dichlorophenoxy)acetyl]-](/img/structure/B13965502.png)


![7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13965516.png)



![4-Methoxy-7-beta-D-ribofuranosyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13965552.png)


